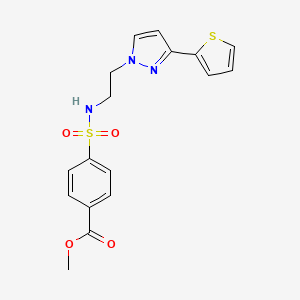

methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a sulfonamide-derived small molecule featuring a methyl benzoate core linked via a sulfamoyl group to an ethyl chain terminating in a pyrazole ring substituted at the 3-position with a thiophen-2-yl group. This structure combines aromatic heterocycles (pyrazole and thiophene) with a sulfonamide bridge, a motif commonly associated with biological activity, particularly in anti-inflammatory and antimicrobial agents .

Properties

IUPAC Name |

methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-17(21)13-4-6-14(7-5-13)26(22,23)18-9-11-20-10-8-15(19-20)16-3-2-12-25-16/h2-8,10,12,18H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHUYPLJEGNWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Thiophene Substitution: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated pyrazole.

Sulfonamide Formation: The sulfonamide group is formed by reacting the pyrazole-thiophene intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Benzoate Ester Formation: Finally, the benzoate ester is introduced by esterification of the sulfonamide intermediate with methyl 4-hydroxybenzoate using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂) with Lewis acids.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines from nitro groups.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its sulfonamide group, which is known for its antibacterial properties. The thiophene-pyrazole moiety may also contribute to anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties. Its stability and reactivity make it suitable for various material science applications.

Mechanism of Action

The biological activity of methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is primarily due to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene-pyrazole moiety can interact with cellular receptors or DNA, disrupting normal cellular functions.

Comparison with Similar Compounds

Key differences :

- Molecular weight : The target compound (C₁₄H₁₅N₃O₄S₂, ~353.42 g/mol) is lighter than BG13469 (C₁₄H₁₄F₃N₃O₄S, 377.34 g/mol) due to the replacement of three fluorine atoms with a sulfur-containing thiophene.

- Synthetic accessibility : Thiophene incorporation may require regioselective coupling, while CF₃ groups often involve fluorination steps .

Thiadiazole-Linked Pyrazole Sulfonamides

Compounds like 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives (e.g., 6a-o) replace the ethyl-sulfamoyl bridge with a thiadiazole linker.

Key distinctions :

- Biological activity : These derivatives demonstrated anti-inflammatory activity in preliminary studies, hinting that the target compound’s pyrazole-thiophene system might similarly modulate inflammatory pathways .

- Substituent diversity : The thiadiazole analogs incorporate chloro and methyl groups, which could enhance steric interactions compared to the target’s thiophene.

Benzimidazole-Based Sulfonamides

Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate substitutes the pyrazole-thiophene moiety with a benzimidazole ring.

Key contrasts :

- Synthesis : The benzimidazole derivative is synthesized via condensation with Na₂S₂O₅, contrasting with the likely click chemistry or Suzuki coupling needed for pyrazole-thiophene systems .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent impact : The thiophene group in the target compound may enhance electronic interactions in biological systems compared to BG13469’s -CF₃, though this requires experimental validation.

- Synthetic challenges : The thiophene-pyrazole linkage may necessitate advanced coupling techniques, unlike the straightforward routes for -CF₃ or benzimidazole systems .

Biological Activity

Methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that exhibits significant biological activity, particularly in antibacterial and potential anticancer applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzoate moiety, a sulfamoyl group, and thiophene and pyrazole rings. These structural components contribute to its pharmacological properties:

- Benzoate Moiety : Enhances lipophilicity and facilitates membrane penetration.

- Sulfamoyl Group : Mimics para-aminobenzoic acid (PABA), crucial for bacterial folic acid synthesis.

- Thiophene and Pyrazole Rings : Increase binding affinity to biological targets.

The primary mechanism of action for methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folic acid synthesis. By mimicking PABA, this compound disrupts folic acid production in bacteria, leading to cell death. Its broad-spectrum antibacterial activity has been confirmed against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity

Research indicates that this compound demonstrates potent antibacterial effects. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results highlight its effectiveness as an antibacterial agent, with lower MIC values indicating higher potency.

Anticancer Potential

Methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has also been investigated for its anticancer properties. Studies suggest that it may selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors . The compound's high binding affinity to CAIX (Kd = 0.12 nM) suggests potential therapeutic applications in cancer treatment by targeting tumor microenvironments.

Case Studies

- Antibacterial Efficacy : A study evaluated the compound against multiple bacterial strains, confirming its broad-spectrum activity. The results indicated significant inhibition of bacterial growth, supporting further development as an antibiotic agent.

- Anticancer Activity : Another investigation focused on the compound's interaction with CAIX. X-ray crystallography revealed specific binding sites, which could lead to the design of targeted anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.